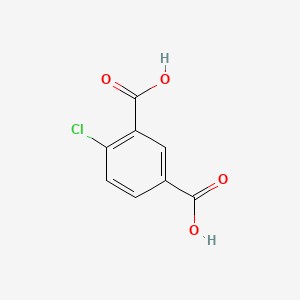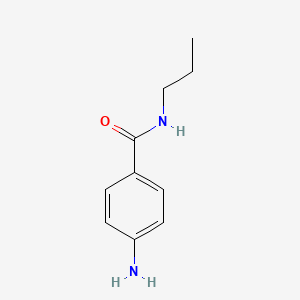
4-amino-N-propylbenzamide
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-amino-N-propylbenzamide often involves complex organic synthesis techniques. For instance, the synthesis of related benzamide derivatives can be achieved through reactions that utilize halogen interactions and synthon modularity, as demonstrated in the cocrystals of 4-bromobenzamide with n-alkanedicarboxylic acids. These syntheses rely on understanding crystal structures and employing deliberate design strategies to predict and utilize robust acid–amide heterosynthons (Tothadi, Joseph, & Desiraju, 2013).
Molecular Structure Analysis
The molecular structure of 4-amino-N-propylbenzamide and related compounds can be characterized using various analytical techniques. The crystal and molecular structure analysis often involves exploring the types of interactions within the crystals, such as halogen...halogen contacts, which play a significant role in the stability and formation of the crystal structures of benzamide derivatives (Tothadi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 4-amino-N-propylbenzamide derivatives can include a wide range of transformations, such as metal-catalyzed C-H bond functionalization. This includes reactions like hydroxylation, amination, and carbenoid insertion, which demonstrate the compound's reactivity and potential for creating diverse molecular structures with varied functional groups (Che, Lo, Zhou, & Huang, 2011).
科学的研究の応用
Application in Fluorescent Probes
- Scientific Field: Biochemistry and Molecular Biology
- Summary of Application: 4-amino-N-propylbenzamide is used in the design and synthesis of fluorescent probes based on the bimane scaffold . These probes have tunable absorption and emission in the visible region with large Stokes shifts .
- Methods of Application: The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Application in Nanobodies
- Scientific Field: Nanotechnology
- Summary of Application: Given the small size of nanobodies, they can be used as tracers for intracellular imaging after ligation with fluorescent molecules, enzymes, peptides, receptors, biotin, and other drugs .
- Methods of Application: For instance, nanobodies against FP were used in super-resolution microscopy imaging when tagged with organic dyes .
- Results or Outcomes: The results or outcomes of this application were not specified in the source .
Application in Antioxidant and Antibacterial Activities
- Scientific Field: Biochemistry and Microbiology
- Summary of Application: 4-amino-N-propylbenzamide can be used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities .
- Methods of Application: These benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Application in Synthesis of Pigment Yellow 181
- Scientific Field: Industrial Chemistry
- Summary of Application: 4-amino-N-propylbenzamide is used in the synthesis of Pigment Yellow 181, an important intermediate in industrial applications .
- Methods of Application: An efficient two-step synthetic route is used for the preparation of this pigment .
- Results or Outcomes: The synthetic pathway reflects requirements that are important for industrial applications. Optimization of the reaction steps was performed to improve yields and procedures .
Application in Therapeutic Uses
- Scientific Field: Medicine
- Summary of Application: Amino acids, including 4-amino-N-propylbenzamide, play several roles in the body. They are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules .
- Methods of Application: Amino acids participate in various physiological processes, such as skeletal muscle function, atrophic conditions, sarcopenia, and cancer. They play key roles in cell signaling, homeostasis, gene expression, synthesis of hormones, phosphorylation of proteins and also possess antioxidant abilities .
- Results or Outcomes: The existence of amino acids and their metabolites, such as glutathione, polyamines, taurine, serotonin and thyroid hormones, in physiological amounts is important for proper body functions .
Application in Nanotechnology
- Scientific Field: Nanotechnology
- Summary of Application: Nanoparticles have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc .
- Results or Outcomes: Cutting-edge properties of nanoparticles such as nature, biocompatibility, anti-inflammatory and antibacterial activity, effective drug delivery, bioactivity, bioavailability, tumor targeting, and bio-absorption have led to a growth in the biotechnological, and applied microbiological applications of nanoparticles .
Safety And Hazards
特性
IUPAC Name |
4-amino-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSUFQMXTCIJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330258 | |
| Record name | 4-amino-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-propylbenzamide | |
CAS RN |
38681-78-6 | |
| Record name | 4-Amino-N-propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38681-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

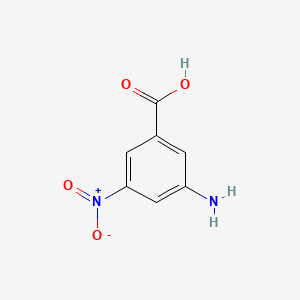
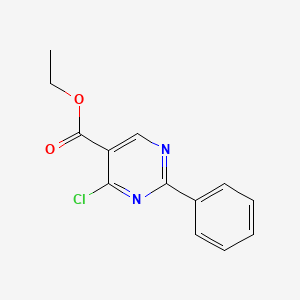
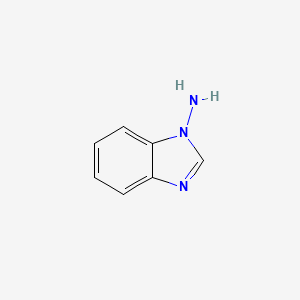
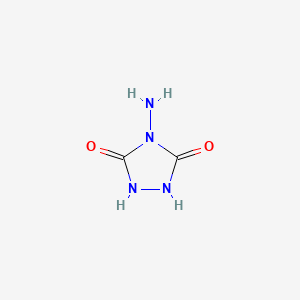
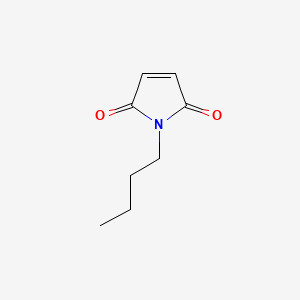
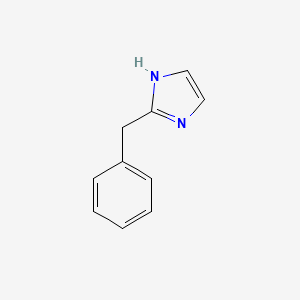
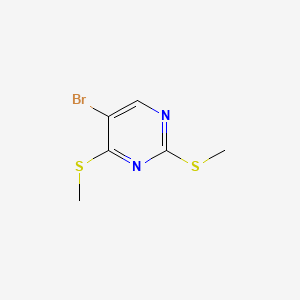
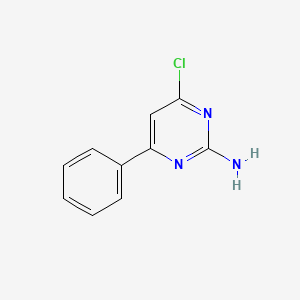
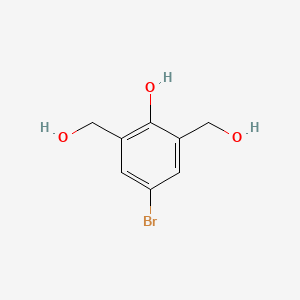
![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)
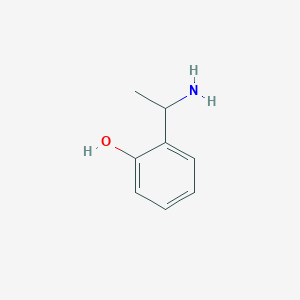
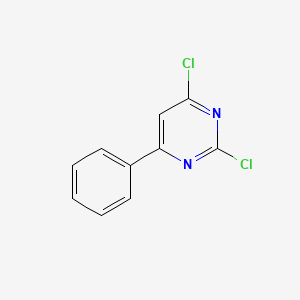
![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)
